molecular formula C7H7BrN2O B182497 3-Bromobenzhydrazide CAS No. 39115-96-3

3-Bromobenzhydrazide

Cat. No.: B182497
CAS No.: 39115-96-3
M. Wt: 215.05 g/mol
InChI Key: BNAQRAZIPAHWAR-UHFFFAOYSA-N
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Description

3-Bromobenzhydrazide: is an organic compound with the molecular formula C₇H₇BrN₂O . It is a white to almost white crystalline solid. This compound is known for its applications in organic synthesis, particularly as a reagent or intermediate in the preparation of various organic molecules. It is slightly soluble in water and has a melting point of approximately 155-159°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromobenzhydrazide is typically synthesized through the reaction of 3-bromobenzoic acid with hydrazine hydrate . The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The general reaction scheme is as follows:

3-Bromobenzoic acid+Hydrazine hydrateThis compound+Water\text{3-Bromobenzoic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Water} 3-Bromobenzoic acid+Hydrazine hydrate→this compound+Water

Industrial Production Methods: In an industrial setting, the production of this compound involves similar reaction conditions but on a larger scale. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity of the product. The reaction mixture is typically purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Bromobenzhydrazide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.

    Condensation Reactions: It can react with carbonyl compounds to form hydrazones.

    Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds.

Common Reagents and Conditions:

    Potassium hydroxide: in ethanol is commonly used for cyclization reactions.

    Acidic or basic conditions: can be used for condensation reactions.

Major Products:

Scientific Research Applications

Chemistry: 3-Bromobenzhydrazide is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds. It is also used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, it is used to study enzyme activities, particularly those involving hydrazide substrates.

Industry: In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 3-Bromobenzhydrazide involves its interaction with various molecular targets, primarily through its hydrazide functional group. This group can form covalent bonds with carbonyl-containing compounds, leading to the formation of hydrazones. These interactions can inhibit the activity of certain enzymes or alter the function of specific proteins, making it useful in biochemical research and drug development .

Comparison with Similar Compounds

  • 3-Bromobenzoic acid
  • 3-Bromobenzaldehyde
  • 3-Bromobenzylamine

Comparison:

Properties

IUPAC Name

3-bromobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c8-6-3-1-2-5(4-6)7(11)10-9/h1-4H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNAQRAZIPAHWAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90192367
Record name m-Bromobenzohydrazide
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Molecular Weight

215.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39115-96-3
Record name 3-Bromobenzoic acid hydrazide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name m-Bromobenzohydrazide
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Record name m-Bromobenzohydrazide
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Record name m-bromobenzohydrazide
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Record name M-BROMOBENZOHYDRAZIDE
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Synthesis routes and methods I

Procedure details

Methyl 3-bromobenzoate (2 g, 9.3 mmol) was dissolved in 25 ml ethanol. Hydrazine hydrate (4.5 ml, 92.9 mmol) was added and the reaction was stirred at 80° C. overnight. The reaction mixture was evaporated under reduced pressure and a white solid was formed. This solid was washed with water and diethyl ether and dried in the vacuum oven to afford 1.8 g (90% yield) of the title compound. Purity 100%.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step Two
Yield
90%

Synthesis routes and methods II

Procedure details

After 10 grams (44 mmol) of ethyl-3-bromobenzoate were placed into a 200 mL, three-neck flask, 50 mL of ethanol was added thereto and the mixture was stirred; 12 mL of hydrazine monohydrate was added, this mixture was stirred at 78° C. for 5 hours, and the contents of the flask were reacted together. After the reaction was completed, a solid was precipitated out with the addition of water to the reaction solution. The precipitate solid was removed by suction filtration. With the suction-filtered solid being placed into approximately 500 mL of water and washed and a solid removed by suction filtration, 8.1 grams of a white-colored solid, which was the objective of the synthesis process, were obtained at a yield of 86%.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

First, 10 g (44 mmol) of ethyl-3-bromobenzoate was put in a 200-mL three-neck flask, 50 mL of ethanol was added therein, and the mixture was stirred. Thereafter, 12 mL of hydrazine monohydrate was added therein, and the mixture was stirred at 78° C. for 5 hours so as to be reacted. After the reaction, water was added to the reaction solution, and a solid was precipitated. The precipitated solid was collected by suction filtration. The obtained solid was put in approximately 500 mL of water, washed, and again collected by suction filtration; thus, 8.1 g of a white solid that was an object was obtained (yield: 86%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Bromobenzhydrazide
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3-Bromobenzhydrazide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.